Iron Oxide Black

Description

Properties

IUPAC Name |

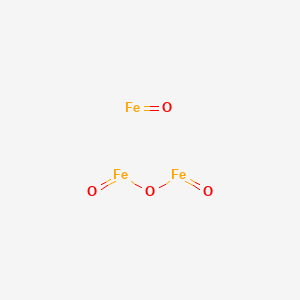

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1317-61-9 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tailoring Iron Oxide Black Nanostructures

Precision Control over Particle Morphology and Size Distribution

The ability to precisely control the morphology and size of iron oxide black nanoparticles is critical for their application in diverse fields. mdpi.comrsc.orgosti.gov Various synthesis methods have been developed to achieve this control, each with its own set of advantages and limitations. mdpi.com

Mechanistic Insights into Hydrothermal and Solvothermal Crystallization Processes

Hydrothermal and solvothermal methods are widely used for synthesizing this compound nanoparticles with controlled morphologies and sizes. mdpi.comosti.gov These methods involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures in a sealed reactor, known as an autoclave. mdpi.comtheiet.org The high temperature and pressure facilitate rapid nucleation and growth of nanoparticles, often leading to highly crystalline products. theiet.org

The mechanism of particle formation in these processes is complex and involves several stages. In a typical hydrothermal synthesis, iron salts are dissolved in a solvent, and a precipitating agent is added to form iron hydroxide (B78521) precipitates. theiet.orgtandfonline.com These precipitates then undergo dehydration and crystallization at high temperatures to form magnetite nanoparticles. theiet.org The morphology and size of the final particles are influenced by various reaction parameters, including temperature, reaction time, solvent type, and the presence of surfactants or capping agents. mdpi.comnih.gov For instance, researchers have demonstrated that by simply varying the reaction temperature in a hydrothermal synthesis, the morphology of the resulting magnetite nanoparticles can be tuned. mdpi.com

Solvothermal synthesis offers additional control by using organic solvents, which can also act as reducing agents or capping agents. rsc.orgnih.gov For example, using ethylene (B1197577) glycol as a solvent can lead to the formation of single-crystal ferrite (B1171679) microspheres without the need for a protective gas atmosphere. theiet.org The choice of solvent and surfactants plays a crucial role in determining the final particle morphology, with different combinations leading to spheres, cubes, rods, or other complex shapes. osti.govnih.gov A study reported the synthesis of octahedral Fe₃O₄ nanoparticles by the synergistic action of oleylamine (B85491) and 1,3-diaminopropane (B46017) as surfactants in a solvothermal process. osti.gov

Kinetics and Thermodynamics of Co-precipitation and Thermal Decomposition Routes

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O scispace.com

The thermodynamics of this reaction indicate that complete precipitation of magnetite occurs at a pH between 8 and 14, with a molar ratio of Fe²⁺ to Fe³⁺ of 1:2 in an oxygen-free environment. scispace.com The process involves two main stages: a short burst of nucleation followed by a slower growth phase. scispace.com To obtain monodisperse nanoparticles, these two stages should be well-separated. scispace.com The kinetics of particle growth are diffusion-controlled, meaning the solute particles diffuse to the crystal surface. scispace.com However, a significant drawback of this method is the limited control over the particle size distribution due to the kinetically controlled growth. scispace.com

| Parameter | Effect on Particle Size | Effect on Magnetic Properties | Recommended Condition |

|---|---|---|---|

| Temperature | Increases with increasing temperature (e.g., 32 nm at 60°C to 60 nm at 90°C) ulm.ac.id | Varies with temperature, with an optimum often observed (e.g., 58.9 emu/g at 70°C) ulm.ac.id | 70°C ulm.ac.id |

| pH | Can influence crystal size ulm.ac.id | Higher pH can lead to reduced magnetic properties ulm.ac.id | pH 8 ulm.ac.id |

| Stirring Rate | Higher stirring rates can lead to smaller particle sizes (e.g., 10 nm at 10,000 rpm) ulm.ac.id | Influenced by particle size and crystallinity ulm.ac.id | 10,000 rpm for smaller particles ulm.ac.id |

| Base Concentration (NH₄OH) | Increased concentration can lead to larger crystal size ulm.ac.id | Can be reduced with higher base concentration ulm.ac.id | 15% NH₄OH for a more compact crystal lattice ulm.ac.id |

Thermal decomposition of organometallic precursors in high-boiling point organic solvents is another powerful method for producing highly monodisperse this compound nanoparticles. nih.gov This method offers excellent control over particle size and shape. The kinetics of this process are governed by the decomposition rate of the precursor and the subsequent nucleation and growth of the nanoparticles. The thermodynamics favor the formation of stable crystalline structures at high temperatures.

Green Chemistry Principles and Sustainable Approaches in this compound Production

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for nanoparticle synthesis. zpigments.comnih.gov Green synthesis approaches for this compound utilize non-toxic, biocompatible, and renewable materials such as plant extracts, microorganisms, and biopolymers. nih.govsapub.orgijrpr.com These biological entities contain phytochemicals, proteins, and polysaccharides that can act as both reducing and capping agents, eliminating the need for harsh chemicals. nih.govsapub.org

For example, extracts from plants like Azadirachta indica (neem) and aloe vera have been successfully used to synthesize magnetite nanoparticles. ijrpr.comscirp.org The biomolecules in these extracts reduce the iron salts and stabilize the newly formed nanoparticles, preventing their aggregation. sapub.org Microbial synthesis using iron-reducing bacteria like Shewanella putrefaciens also presents a promising green route, capable of producing high-purity superparamagnetic magnetite nanoparticles at ambient temperature and pressure. mdpi.com

Sustainable production methods also focus on utilizing industrial by-products as raw materials. zpigments.comsunchemical.com For instance, ferrous chloride, a by-product of the steel industry, can be upcycled to produce high-purity iron oxides. sunchemical.com The Laux process is a notable sustainable method that uses ferrous scrap as a raw material for producing iron oxide pigments. selectiveminerals.com These green and sustainable approaches not only reduce the environmental impact but can also be more cost-effective. nih.govmdpi.com

Surface Engineering and Interface Functionalization of this compound

The surface of this compound nanoparticles is often modified to enhance their stability, biocompatibility, and functionality for specific applications. mdpi.comnih.gov Surface engineering strategies aim to introduce desired chemical groups or materials onto the nanoparticle surface. nih.gov

Strategies for Ligand Capping and Polymeric Encapsulation

Ligand capping involves the attachment of small organic molecules (ligands) to the surface of the nanoparticles. tandfonline.comnih.gov These ligands typically have an anchoring group that binds to the iron oxide surface and a functional group that provides desired properties like water solubility or sites for further chemical reactions. nih.gov Common anchoring groups include carboxylates, phosphonates, and catechols. researchgate.netnih.gov For instance, oleic acid is a commonly used capping ligand in the synthesis of hydrophobic nanoparticles. researchgate.net A ligand exchange process can then be employed to replace the hydrophobic ligands with hydrophilic ones, making the nanoparticles dispersible in aqueous solutions. tandfonline.comnih.gov

Polymeric encapsulation is another effective strategy for surface modification. tandfonline.com Polymers can be adsorbed or chemically grafted onto the nanoparticle surface, forming a protective layer. nih.gov This polymeric shell can improve the colloidal stability of the nanoparticles, prevent their agglomeration, and provide a matrix for loading other molecules. nih.gov Both natural polymers like dextran (B179266) and chitosan, and synthetic polymers like polyethylene (B3416737) glycol (PEG) are widely used for this purpose. researchgate.net

Fabrication of Core-Shell and Heterostructured this compound Composites

Core-shell nanostructures consist of an this compound core surrounded by a shell of another material. mdpi.comwhiterose.ac.uk This architecture allows for the combination of the magnetic properties of the core with the unique functionalities of the shell material. tandfonline.com A common example is the coating of iron oxide nanoparticles with a silica (B1680970) (SiO₂) shell. mdpi.comijnnonline.net The silica shell is chemically inert, improves the stability of the nanoparticles in various environments, and provides a surface that can be easily functionalized with different chemical groups. mdpi.comijnnonline.net Other shell materials include gold (Au), titania (TiO₂), and various polymers. mdpi.comacs.org

The synthesis of core-shell particles often involves a multi-step process. For example, to create Fe₃O₄@SiO₂ core-shell nanoparticles, pre-synthesized magnetite cores are dispersed in a solution containing a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), which then hydrolyzes and condenses on the surface of the magnetite particles. d-nb.infomdpi.com

Heterostructured composites involve the combination of this compound with other materials in more complex arrangements than a simple core-shell structure. nih.govwhiterose.ac.uk These can include dumbbell-like structures, flower-like assemblies, or the uniform distribution of nanoparticles within a larger matrix. whiterose.ac.ukbournemouth.ac.uk For instance, a one-pot method has been developed to create heterostructures where magnetite nanoparticles are uniformly occluded within a single crystal of calcite. whiterose.ac.ukrsc.org This was achieved by using a block copolymer that acts as a stabilizer for the nanoparticles and promotes their incorporation into the growing crystal. whiterose.ac.ukrsc.org Such heterostructures can exhibit novel synergistic properties arising from the intimate contact between the different components. whiterose.ac.uk

| Composite Structure | Core Material | Shell/Secondary Material | Synthesis Method | Key Features/Applications |

|---|---|---|---|---|

| Fe₃O₄@SiO₂ | This compound (Magnetite) | Silica (SiO₂) | Modified Stöber method, Reverse microemulsion d-nb.infomdpi.com | Enhanced stability, surface functionalization for drug delivery and catalysis. mdpi.comd-nb.info |

| Fe₃O₄@Au | This compound (Magnetite) | Gold (Au) | Hetero-interparticle coalescence acs.org | Biomedical imaging, biosensing, magnetic bioseparation. acs.org |

| Fe₃O₄@TiO₂ | This compound (Magnetite) | Titania (TiO₂) | Sol-gel method | Photocatalysis for wastewater treatment. |

| Calcite/Magnetite Nanocomposite | N/A (uniform distribution) | Calcite matrix with embedded Magnetite nanoparticles | One-pot synthesis with block copolymer additive whiterose.ac.ukrsc.org | Magnetic properties combined with the properties of the host crystal. whiterose.ac.uk |

| Fe₃O₄@mSiO₂/TiO₂ | This compound (Magnetite) | Mesoporous Silica and Titania double shell | Layer-by-layer coating mdpi.com | Adsorption of pollutants like methylene (B1212753) blue. mdpi.com |

Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound (Magnetite) | Fe₃O₄ |

| Ferrous Chloride | FeCl₂ |

| Oleic Acid | C₁₈H₃₄O₂ |

| Polyethylene Glycol (PEG) | (C₂H₄O)n |

| Silica | SiO₂ |

| Gold | Au |

| Titania | TiO₂ |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ |

| Calcite | CaCO₃ |

| Ethylene Glycol | C₂H₆O₂ |

| 1,3-diaminopropane | C₃H₁₀N₂ |

| Oleylamine | C₁₈H₃₇N |

| Ammonium Hydroxide | NH₄OH |

Control of Surface Termination and Reactivity through Chemical Modification

The inherent properties of nascent this compound (magnetite, Fe₃O₄) nanoparticles, such as high surface energy, chemical reactivity, and a tendency to oxidize, can lead to rapid agglomeration and a loss of magnetism. nih.govnih.gov To mitigate these issues and tailor the nanoparticles for specific applications, precise control over their surface chemistry is essential. rsc.orgmdpi.com Chemical modification is a primary strategy to purposefully alter the physicochemical properties of the nanoparticle surface, including its chemical structure, hydrophobicity, and reactivity. elsevier.es This functionalization not only enhances stability but also provides chemical handles for further conjugation, thereby expanding the utility of the material. nih.govthno.org

The modification of the nanoparticle surface is typically achieved by coating it with inorganic or organic materials. nih.gov This coating serves multiple purposes: it can prevent oxidation and aggregation, improve dispersion in various media, and introduce new functionalities to the nanoparticle surface. nih.govthno.orgcambridge.org

Inorganic Coatings

Coating this compound nanoparticles with inorganic materials is a common approach to passivate the surface and enhance stability.

Silica (SiO₂): A silica shell is one of the most widely used coatings for iron oxide nanoparticles. nih.gov This is due to the significant benefits it imparts, such as reducing aggregation to improve colloidal stability and enhancing biocompatibility. nih.gov The silica layer provides a chemically inert surface that can be readily functionalized using well-established silane (B1218182) chemistry. cambridge.org

Noble Metals: Metallic coatings, particularly with gold (Au), create core-shell nanostructures with multifunctional properties. nih.gov The gold shell can be formed by the direct reduction of Au³⁺ ions onto the surface of the Fe₃O₄ nanoparticles using reducing agents like sodium citrate (B86180) or sodium borohydride. nih.govnih.gov

Other Metal Oxides: Various other metal oxides are used to impart specific functionalities. For instance, zinc oxide (ZnO) and titanium dioxide (TiO₂) coatings can introduce photocatalytic properties to the magnetic nanoparticles. nih.gov

Organic Molecule Modification

The surface of this compound nanoparticles can be functionalized by attaching small organic molecules or larger polymers. This approach allows for fine-tuning of surface properties like charge, hydrophilicity, and reactivity. elsevier.es

Small Molecule Ligands: These molecules typically possess specific anchoring groups that bind to the iron oxide surface. Common anchoring functionalities include carboxylates, phosphonates, and catechols. acs.org Oleic acid and citric acid are frequently used surfactants that bind via their carboxyl groups, preventing aggregation and allowing for dispersion in either nonpolar or polar solvents, respectively. elsevier.esmdpi.com Dopamine (B1211576) and its derivatives, which utilize a catechol-type anchor, are also effective for surface functionalization, offering a robust platform for further chemical conjugation. mdpi.comnih.gov The choice of anchoring group is critical as it can significantly influence the magnetic properties of the nanoparticle core. nih.gov

Polymer Coatings: Grafting polymers onto the nanoparticle surface is a highly effective method for enhancing colloidal stability through steric hindrance. nih.gov This can be achieved through two main approaches: "grafting-to," where pre-synthesized polymer chains are attached to the surface, and "grafting-from," where polymerization is initiated from the nanoparticle surface. researchgate.netacs.org A variety of polymers, including polyethylene glycol (PEG), have been used to create a hydrophilic and biocompatible shell. nih.govmdpi.com Thermoresponsive polymers like poly-N-isopropylacrylamide (PNIPAM) can also be used, allowing for reversible aggregation and dispersion based on temperature changes. acs.org

Research Findings on Surface Modification

Detailed studies have shown that the method of functionalization and the chemical nature of the anchoring group directly impact the nanoparticle's fundamental properties. Research on oleic acid-coated magnetite nanoparticles demonstrated that the choice of a subsequent hydrophilic ligand and the exchange protocol were critical determinants of the final magnetic behavior.

| Anchoring Functionality | Ligand Exchange Protocol | Effect on Saturation Magnetization (Mₛ) | Effect on Relaxivity | Reference |

| Catecholate | Direct, Biphasic | Mₛ maintained | Relaxivity maintained | nih.gov |

| Phosphonate | Direct, Biphasic | Mₛ decreased | Relaxivity decreased | nih.gov |

| Carboxylate | Direct, Biphasic | Mₛ decreased | Relaxivity decreased | nih.gov |

| Dopamine | Direct, Biphasic | Mₛ significantly decreased | Relaxivity decreased | nih.gov |

| Catecholate | Stripping Protocol | Mₛ significantly decreased | Lower relaxivity than biphasic protocol | nih.gov |

This interactive table summarizes the impact of different anchoring groups and functionalization protocols on the magnetic properties of Fe₃O₄ nanoparticles. The data highlights that a direct, biphasic protocol using a catecholate anchor is superior for preserving the magnetic properties of the core nanoparticle. nih.gov

The observed decrease in magnetization with certain ligands is attributed to changes induced at the particle's surface, including spin and structural disorder. acs.orgnih.gov For example, the interaction of dopamine with the nanoparticle surface was found to be more complex than simple anchoring, leading to a significant alteration of the material's properties. nih.gov These findings underscore the necessity of carefully selecting chemical modification strategies to achieve the desired surface reactivity while preserving the core functionalities of the this compound nanostructure.

Sophisticated Structural Elucidation and Defect Chemistry in Iron Oxide Black

High-Resolution Crystallographic Analysis and Lattice Distortions

Modern analytical techniques provide unprecedented insight into the atomic arrangement and structural imperfections of iron oxide black.

Advanced diffraction techniques are indispensable for the precise characterization of this compound's crystal structure. X-ray diffraction (XRD) is a fundamental tool used to identify the crystalline phases present in a sample and to determine its phase purity. acs.orgcambridge.org For magnetite, XRD patterns are compared against standard data, such as JCPDS card number 85-1436, to confirm the face-centered cubic spinel structure. ijirmf.com The high intensity-to-peak width ratio in an XRD pattern suggests high crystallinity. acs.org

For more detailed analysis, techniques like Rietveld refinement and LeBail fitting of powder XRD data can be employed. wustl.eduncl.ac.uk These methods allow for the refinement of unit cell parameters (a, b, c, α, β, γ) and can provide quantitative information about the relative amounts of different phases in a mixture. ncl.ac.ukarizona.edu The unit cell of magnetite consists of 32 O²⁻ ions in a close-packed arrangement. mdpi.com Knowledge of the precise lattice parameters is critical as they are influenced by factors such as particle size, strain, and the presence of defects. mdpi.com

Table 1: Representative Unit Cell Parameters for Magnetite (Fe₃O₄)

| Parameter | Value (Å) | Source |

|---|---|---|

| a | 8.396 | JCPDS 85-1436 |

| a | 8.379 - 8.394 | Varies with synthesis |

| a | ~8.4 | General reference |

Note: The lattice parameter 'a' for the cubic spinel structure of magnetite can vary slightly depending on synthesis conditions and stoichiometry.

In nanomaterials and thin films, the orientation of crystallites and the nature of their interfaces significantly impact material properties. Transmission Electron Microscopy (TEM) and its associated techniques are powerful tools for this purpose. nih.gov High-resolution TEM (HRTEM) can directly image the atomic lattice, revealing crystallographic orientations and the structure of domain boundaries. whiterose.ac.uknih.gov Selected Area Electron Diffraction (SAED) within the TEM provides diffraction patterns from localized regions, confirming the crystal structure and orientation. acs.org

For thin films, techniques like scanning transmission electron microscopy (STEM) can map crystallographic orientations and identify defects at interfaces. nih.gov In nanoparticles, the arrangement of magnetic domains can be visualized using Magnetic Force Microscopy (MFM), which has revealed domain sizes in the nanometer range for magnetite. researchgate.net The presence of antiphase boundaries (APBs), a type of crystallographic defect, is common in magnetite thin films and can influence their magnetic properties. whiterose.ac.uk These boundaries can act as pinning sites for magnetic domain walls.

Determination of Unit Cell Parameters and Phase Purity with Advanced Diffraction Techniques

Characterization of Point Defects, Non-Stoichiometry, and Extended Defects

The ideal crystal lattice of this compound is often disrupted by various defects that play a crucial role in its chemical and physical behavior.

Magnetite can exhibit non-stoichiometry, meaning the ratio of iron to oxygen can deviate from the ideal 3:4. This is accommodated by the formation of point defects, primarily iron vacancies and interstitials. rsc.orgfiveable.me When magnetite is oxidized, iron vacancies are created, while reduction can lead to the formation of iron interstitials. rsc.org The presence of these defects can be influenced by the oxygen partial pressure during synthesis or processing. researchgate.net

Techniques like Mössbauer spectroscopy can be used to probe the local environment of iron atoms and help quantify the relative amounts of Fe²⁺ and Fe³⁺, providing insights into the stoichiometry and the presence of vacancies. researchgate.net Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can directly visualize and characterize point defects on the surface of magnetite, such as subsurface cation vacancies. rsc.orgarxiv.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are also used to predict the formation energies and stable configurations of different point defects. researchgate.net

Table 2: Common Point Defects in this compound (Magnetite)

| Defect Type | Description | Formation Condition |

|---|---|---|

| Iron Vacancy (VFe) | A missing iron cation from a lattice site. | Oxidizing conditions |

| Iron Interstitial (Fei) | An iron cation located in a normally unoccupied site. | Reducing conditions |

| Frenkel Defect | A pair of an iron vacancy and an iron interstitial. | Intrinsic defect |

This table provides a simplified overview of common point defects.

Introducing foreign atoms (dopants) into the magnetite lattice can significantly alter its structural and electronic properties. The ionic radius and charge of the dopant ion determine its preferred site (tetrahedral or octahedral) within the spinel structure and the resulting lattice distortion. aip.org For example, doping with ions like Ni²⁺ or Er³⁺ has been shown to cause strain and changes in the unit cell parameters. ijirmf.comaps.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are valuable techniques for determining the oxidation state and local coordination of dopant ions within the magnetite lattice. acs.org The incorporation of dopants can modify the electronic band structure, potentially altering the material's conductivity and magnetic properties. For instance, Ni-doping has been observed to induce a transition from a half-metallic to a semiconducting state. aps.orguzh.ch

Extended defects like dislocations and grain boundaries are crucial in determining the mechanical and transport properties of polycrystalline this compound. Misfit dislocations can form at the interface between two crystalline materials with different lattice parameters, such as in thin film heterostructures, to relieve strain. arxiv.orgwikipedia.org These dislocations can act as scattering centers for charge carriers, affecting electrical conductivity.

Influence of Dopant Incorporation on Lattice Structure and Electronic Configuration

Investigations into Electronic Band Structure and Spin Configurations

This compound, or magnetite (Fe₃O₄), exhibits a complex interplay between its crystal structure, electronic states, and magnetic properties. At room temperature, it adopts a cubic inverse spinel structure where Fe³⁺ ions occupy the tetrahedral (A) sites, while the octahedral (B) sites are equally shared by Fe²⁺ and Fe³⁺ ions. esrf.frresearchgate.netuni-konstanz.de This arrangement of cations is fundamental to understanding its electronic and magnetic behavior. The relatively high electrical conductivity of magnetite under ambient conditions is attributed to the rapid hopping of an 'extra' electron between the Fe²⁺ and Fe³⁺ ions located at the octahedral B-sites. esrf.fruni-konstanz.de

Theoretical studies, such as those using the Local Spin-Density Approximation (LSDA), have shown that the electron bands near the Fermi energy (E_F) are primarily composed of Fe 3d orbitals. uni-konstanz.de Specifically, these calculations indicate that only spin-down electrons are present at the Fermi level, which are predominantly of B-site character. uni-konstanz.de This feature suggests a half-metallic nature, which is of significant interest for applications in spintronics. uni-konstanz.de The inclusion of on-site Coulomb repulsion (Hubbard U) in these calculations (LSDA+U) provides a more accurate description, particularly for the charge-ordered insulating state below the Verwey transition. scispace.comresearchgate.net

Correlating Electronic States with Cation Site Occupancy

The presence of mixed-valence iron ions on the B-sites is directly responsible for the material's characteristic electrical properties above the Verwey transition temperature. researchgate.net The hopping of electrons between adjacent Fe²⁺ and Fe³⁺ ions on the B-sites facilitates electrical conduction. uni-konstanz.de Band structure calculations confirm that the electronic states near the Fermi level, which govern conductivity, are dominated by the d-orbitals of the octahedral Fe ions. uni-konstanz.deacs.org

Advanced analytical techniques like X-ray Magnetic Circular Dichroism (XMCD) are crucial for experimentally probing the element- and site-specific magnetic moments and oxidation states. geologyscience.ru XMCD studies on magnetite can distinguish the contributions from Fe²⁺ and Fe³⁺ ions at both octahedral and tetrahedral sites, providing direct evidence of the cation distribution. geologyscience.ruworktribe.com Such investigations have shown that in titanomagnetites, for instance, significant amounts of Fe²⁺ only enter the tetrahedral sites when the titanium content is high (>0.40 atoms per formula unit). worktribe.com

Table 1: Cation Occupancy and Electronic Configuration in Ideal Inverse Spinel Fe₃O₄ This table outlines the theoretical distribution and electronic states of iron cations in the two distinct crystallographic sites of magnetite at room temperature.

| Site | Cation | Formal Oxidation State | d-electron Configuration | Spin Alignment |

| Tetrahedral (A) | Fe³⁺ | +3 | 3d⁵ (high-spin) | Spin Up |

| Octahedral (B) | Fe³⁺ | +3 | 3d⁵ (high-spin) | Spin Down |

| Octahedral (B) | Fe²⁺ | +2 | 3d⁶ (high-spin) | Spin Down |

Understanding Verwey Transition Phenomena and Charge Ordering Mechanisms

The Verwey transition is a remarkable phenomenon observed in magnetite, first reported in 1939. esrf.fr It is a first-order phase transition that occurs upon cooling below approximately 120-125 K (Tᵥ), characterized by an abrupt decrease in electrical conductivity by two orders of magnitude and a structural change from a cubic to a lower-symmetry monoclinic phase. scispace.comwikipedia.orgscielo.br This transition represents the first metal-insulator transition ever discovered. wikipedia.org

Verwey initially proposed that the transition was due to the "ordering" of Fe²⁺ and Fe³⁺ ions on the octahedral B-sites. esrf.frscispace.com According to this model, above Tᵥ, the electrons hop rapidly between B-site ions, leading to a charge-disordered, metallic state. Below Tᵥ, the electrons "freeze" into an ordered pattern of alternating Fe²⁺ and Fe³⁺ layers, causing the material to become an insulator. esrf.frscielo.br

However, subsequent research has revealed a much more complex picture. aip.org High-resolution diffraction studies have shown that the low-temperature charge ordering does not conform to the simple Anderson condition, which predicts the arrangement with the minimum electrostatic repulsion. aps.orgox.ac.ukresearchgate.net Instead, the transition is now understood to be driven primarily by a aps.org electronic instability that opens a band gap via a charge density wave (CDW) mechanism. aps.orgox.ac.ukresearchgate.netesrf.fr Furthermore, local density approximation calculations that include the Hubbard U term (LDA+U) have revealed that below the Verwey transition, magnetite forms an insulating state with a complex charge-orbital ordering. scispace.com This involves not only the ordering of charges (Fe²⁺ and Fe³⁺) but also an associated ordering of the t₂g orbitals on the octahedral Fe²⁺ sublattice, which is driven by on-site Coulomb interactions. scispace.com The low-temperature crystal structure is a complex monoclinic P2/c or Cc structure with multiple inequivalent B-iron sites. scispace.comaip.org

Table 2: Properties of Magnetite Above and Below the Verwey Transition This table contrasts the key structural, electrical, and magnetic properties of this compound in its high-temperature (metallic) and low-temperature (insulating) phases.

| Property | Above Tᵥ (~125 K) | Below Tᵥ (~125 K) |

| Crystal Structure | Cubic Inverse Spinel (Fd-3m) esrf.frwikipedia.org | Monoclinic (e.g., P2/c, Cc) scispace.comwikipedia.orgaip.org |

| Electrical Behavior | Metallic Conductor esrf.fr | Insulator scispace.comscielo.br |

| B-site Cation State | Dynamically disordered (Fe²⁵⁺) due to electron hopping esrf.frresearchgate.net | Charge and orbitally ordered (Fe²⁺ and Fe³⁺) scispace.comaps.org |

| Driving Mechanism | Thermal energy overcomes ordering potentials | Electronic instability, Charge Density Wave (CDW) aps.orgox.ac.uk |

| Magnetic Easy Axis | <111> | <100> aip.org |

Analysis of Magnetic Exchange Interactions and Anisotropy at the Atomic Scale

The ferrimagnetic order in this compound is a direct consequence of superexchange interactions between the iron cations, which are mediated by the intervening oxygen anions. aip.orgnih.gov Two primary superexchange interactions exist in the spinel structure: A-O-B and B-O-B. aip.org The A-O-B interaction, which couples the tetrahedral (A-site) and octahedral (B-site) sublattices antiferromagnetically, is significantly stronger than the B-O-B interactions. aip.org This dominant antiferromagnetic coupling between the two non-equivalent sublattices results in an incomplete cancellation of magnetic moments, leading to the high net magnetization characteristic of a ferrimagnet. nih.gov

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In this compound, the total effective anisotropy can arise from several contributions, particularly in nanocrystals. nih.govuno.edu

Magnetocrystalline Anisotropy : This is an intrinsic property stemming from spin-orbit coupling. Bulk magnetite has a cubic anisotropy, with the easy magnetization axis along the <111> direction above the Verwey transition and switching to the <100> direction below it. aip.orgnih.gov

Shape Anisotropy : This contribution arises from the magnetostatic energy associated with the particle's shape. Elongated or non-spherical particles will have a preferred direction of magnetization to minimize this energy. nih.gov

Exchange Anisotropy (Exchange Bias) : This effect typically occurs at the interface between different magnetic materials, such as a ferrimagnet and an antiferromagnet in core/shell nanoparticles. aip.orgnih.gov It can also arise within a single particle at the interface between a magnetically ordered core and a disordered or spin-glass-like surface layer. mdpi.com This interaction can lead to a shift in the magnetic hysteresis loop, a phenomenon known as exchange bias. aip.orgmdpi.com

Atomistic spin models that explicitly include these atomic-level anisotropies and Heisenberg exchange interactions are used to simulate and understand the complex magnetic behavior of magnetite, especially in nanostructured forms where surface and shape effects are pronounced. nih.gov

Computational and Theoretical Modeling of Iron Oxide Black Systems

Density Functional Theory (DFT) for Electronic Structure and Surface Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is particularly effective in describing the structural and magnetic properties of iron oxides. researchgate.net Hybrid functionals, such as HSE06, are often employed to accurately capture the electronic and magnetic characteristics of magnetite. researchgate.netresearchgate.net

DFT calculations are crucial for determining the electronic band gap and magnetic ground state of iron oxide black. Standard DFT functionals like the Generalized Gradient Approximation (GGA) can sometimes fail to accurately predict these properties for strongly correlated systems like magnetite. acs.orgresearchgate.net Hybrid functionals that incorporate a portion of exact exchange, such as HSE06, have shown to provide a more accurate description. researchgate.net

The magnetic properties of magnetite arise from the quantum mechanical effect of electron spin. csic.es DFT calculations have been used to model the ferrimagnetic ordering of magnetite, where the magnetic moments of iron ions in tetrahedral and octahedral sites are aligned antiferromagnetically. csic.esconicet.gov.ar The calculated magnetic moment for a Fe₃O₄ unit is approximately 4.0 μB, which aligns well with experimental findings. zju.edu.cn The choice of functional can significantly impact the calculated local magnetic moments and atomic charges. researchgate.net

The electronic band structure of magnetite is a key determinant of its electrical properties. DFT studies have explored the band gap of various magnetite surfaces and nanostructures. mdpi.comresearchgate.net For instance, the (110) surface of magnetite can exhibit either half-metallic or metallic properties depending on its termination and the presence of vacancies. researchgate.net Some studies have shown a correlation between the band gap and catalytic activity, with lower band gaps being associated with higher activity at lower temperatures. mdpi.com

Table 1: Comparison of DFT Functionals for Magnetite (Fe₃O₄) Properties

| Functional | Predicted Electronic Property | Key Findings | Reference |

| PBE (GGA) | Metallic state | Fails to accurately describe the electronic structure. | researchgate.netresearchgate.net |

| PBE+U | Delocalized states around Fermi level | Improves description of electron correlation. | researchgate.net |

| HSE06 | Highly localized states below Fermi level | Provides a more accurate band gap and electronic structure. | researchgate.netresearchgate.net |

| HSE(15%) | Delocalized states around Fermi level | Demonstrates the impact of the amount of exact exchange. | researchgate.net |

DFT simulations are instrumental in understanding how molecules interact with and adsorb onto the surfaces of this compound. These studies provide atomistic details of adsorption geometries, energies, and the role of surface defects. For example, the adsorption of formic acid on the magnetite (111) surface has been shown to occur via dissociative adsorption into quasibidentate and chelating geometries. nih.govresearchgate.netchemrxiv.orgacs.org The presence of iron vacancies on the surface can stabilize alternative adsorption geometries. nih.govresearchgate.netchemrxiv.org

The interaction of water with magnetite surfaces is another critical area of study, with implications for corrosion and catalysis. electrochemsci.org DFT simulations have shown that water molecules can spontaneously dissociate on Fe₃O₄(111) surfaces. electrochemsci.org The interaction involves hybridization between the 2p orbital of the oxygen atom in water and the 3d orbital of the surface iron atom, leading to charge transfer at the interface. electrochemsci.org The stability of different surface terminations in the presence of water can be predicted using ab initio atomistic thermodynamics. acs.org

DFT has also been used to investigate the adsorption of other molecules, such as nitrogen (N₂), on magnetite surfaces. aip.orgaip.org These studies have identified specific adsorption sites and changes in the electronic structure upon adsorption, which are crucial for understanding catalytic processes like ammonia (B1221849) synthesis. aip.orgaip.org

Table 2: DFT Calculated Adsorption Energies of Molecules on Magnetite Surfaces

| Adsorbate | Magnetite Surface | Adsorption Energy (eV) | Adsorption Geometry | Reference |

| Formic Acid | Fe₃O₄(111) Feoct2 termination | -2.52 | Dissociative bidentate bridging | |

| Formic Acid | Fe₃O₄(111) Fetet1 termination | -1.6 to -2.0 | Not specified | |

| Water | NiFe₂O₄(111) 0.25 ML Fetet1 termination | -1.11 | Dissociative | mit.edu |

| Water | NiFe₂O₄(111) 0.5 ML Feoct2−tet1 termination | -2.30 | Dissociative | mit.edu |

By mapping the potential energy surface, DFT calculations can elucidate reaction pathways and predict catalytic mechanisms. mdpi.com This is particularly valuable for understanding the role of this compound in various catalytic reactions, such as the water-gas shift reaction and selective catalytic reduction (SCR) of NOx. researchgate.net

In the context of CO₂ hydrogenation, DFT studies have explored different initial conversion pathways on iron carbide surfaces, a related catalyst system. mdpi.com For the reduction of NO by CO over the Fe₃O₄(111) surface, DFT calculations have identified the active sites and suggest that the (NO)₂ dimer mechanism is a plausible pathway. zju.edu.cn This involves the formation and subsequent decomposition of a dimer of nitric oxide molecules. zju.edu.cn

DFT has also been employed to investigate the photo-Fenton reaction mechanism on magnetite-graphene oxide nanocomposites. researchgate.net These calculations revealed that photo-excitation shifts the highest occupied molecular orbitals (HOMO) to the magnetite part of the composite, providing insight into the enhanced catalytic activity. researchgate.net Furthermore, DFT studies on the oxygen evolution reaction (OER) at the Fe₃O₄(001) surface have shown that different surface reconstructions can promote the reaction via different sites, albeit with similar energy costs. acs.org

Adsorption Mechanisms and Interfacial Interactions at this compound Surfaces

Molecular Dynamics (MD) Simulations for Dynamic Processes and Material Interactions

Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes and the interactions between materials that are not accessible through static DFT calculations. researchgate.net

MD simulations are well-suited for studying the early stages of nanoparticle formation. acs.orgosti.gov Classical MD simulations have been used to investigate the nucleation of iron oxyhydroxide nanoparticles from aqueous solutions, revealing a nonclassical pathway based on cluster aggregation. acs.orgosti.gov The simulations show that iron-hydroxyl molecular clusters form and then aggregate to form larger nanoparticles. acs.org

The aggregation of magnetite nanoparticles is another area where MD simulations have provided valuable insights. researchgate.net Studies have shown that particle size significantly influences the aggregation process. researchgate.net For instance, simulations of Fe₃O₄ nanoparticles in a nanochannel have demonstrated that as the particle size increases, the time it takes for them to accumulate also increases. researchgate.net The presence of an external magnetic field can also significantly delay this aggregation. researchgate.net These simulations often employ potentials like the Lennard-Jones potential to model the interactions between particles. researchgate.netresearchgate.net

MD simulations are a powerful tool for predicting the mechanical properties and interfacial behavior of nanocomposites containing this compound. researchgate.nettandfonline.com By simulating the response of the material to applied stress, researchers can calculate elastic properties like Young's modulus. researchgate.nettandfonline.com

For example, atomistic MD simulations of polypyrrole (PPy)/Fe₃O₄ nanocomposites have shown that incorporating magnetite nanoparticles improves the elastic modulus of the polymer matrix. researchgate.nettandfonline.com Interestingly, decreasing the size of the nanoparticles, while keeping the volume fraction constant, can lead to a further increase in the Young's modulus. researchgate.nettandfonline.com This is attributed to changes in the interatomic interactions at the nanoparticle-polymer interface. researchgate.net

MD simulations have also been used to model the interface between magnetite and other materials, such as gold in core/shell nanostructures. nih.gov These simulations highlight the crucial role of intermediate layers (e.g., surfactants or polymers) in the formation and stability of such nanocomposites. nih.gov The van der Waals and coulombic forces at the interface are key determinants of the stability and functional properties of the resulting material. nih.gov

Diffusion and Transport Mechanisms within this compound Lattices and Interfaces

The transport of ions within the crystal lattice and across interfaces of this compound (magnetite, Fe₃O₄) is fundamental to its chemical reactivity, stability, and electronic properties. Computational models have been instrumental in elucidating the complex mechanisms governing this transport.

The primary diffusion mechanisms in magnetite are dependent on environmental conditions such as oxygen partial pressure (oxygen fugacity) and temperature. researchgate.net Theoretical models, particularly the point defect model, describe how cation transport is mediated by lattice defects. aps.orgaps.org Under reducing conditions (low oxygen activity), diffusion primarily occurs via an interstitial mechanism, where iron ions move through spaces between the lattice sites. researchgate.net Conversely, under more oxidizing conditions, a vacancy mechanism predominates, in which cations hop into adjacent empty lattice sites. researchgate.netaps.org The vacancy model of diffusion has been applied to both magnetite and hematite (B75146) to derive mathematical expressions for the iron flux as a function of the defect structure. researchgate.net

Recent studies combining experimental techniques with theoretical calculations have provided quantitative insights into these processes, particularly in the near-surface region, which is critical for applications in catalysis and nanotechnology. aps.org Experiments on (001) oriented Fe₃O₄ single crystals have allowed for the quantification of near-surface cation diffusion at temperatures as low as 470 K. aps.org These studies revealed diffusion constants on the order of 10⁻²⁰ to 10⁻²³ m²/s in the temperature range of 470–770 K. aps.org Site-resolved studies have further shown that at these relatively low temperatures, cation transport occurs mainly via the octahedral sublattice, which is consistent with the vacancy mechanism described in the point defect model. aps.org

Interfaces add another layer of complexity to transport phenomena. The structure and chemistry at the boundary between iron and its oxides can significantly influence diffusion. For instance, studies have identified the formation of stable, FeO-like complexions at the interface between iron and magnetite (Fe/Fe₃O₄). nih.gov Understanding transport across such interfacial phases is essential for predicting the long-term behavior of iron-based materials. In some systems, such as the formation of Mo-doped hollow iron oxide nanoparticles, the dominant transport mechanism is not the diffusion of the dopant itself, but rather the outward mass transport of the host iron and oxygen atoms during oxidation, a process known as the Kirkendall effect. cnpem.br

Near-Surface Cation Diffusion Constants in Magnetite (Fe₃O₄)

| Temperature (K) | Diffusion Constant (m²/s) | Reference |

|---|---|---|

| 470 - 770 | 10⁻²³ - 10⁻²⁰ | aps.org |

| 523 | Diffusion from surface into crystal observed | aps.org |

| 640 | Significant cation exchange in tetrahedral lattice begins | aps.org |

Multi-Scale Modeling and Machine Learning Applications

Bridging the gap between atomic-level understanding and real-world material performance requires advanced modeling techniques. Multi-scale modeling and machine learning are at the forefront of this effort, enabling the simulation of complex phenomena and the prediction of material properties from structural features.

Development of Coarse-Grained Models for Self-Assembly

While atomistic simulations like Density Functional Theory (DFT) provide high accuracy, they are computationally expensive and limited to small systems and short timescales. researchgate.net Coarse-grained (CG) modeling addresses this limitation by grouping atoms into larger "beads" or interacting sites, allowing for the simulation of larger systems, such as nanoparticle self-assembly, over longer durations. nih.govmdpi.com

CG models have been successfully applied to study the self-assembly of iron oxide nanoparticles. aip.org For example, molecular dynamics simulations using a CG lattice model can capture the different stages of self-assembly induced by solvent evaporation, including the formation of ring-like patterns when convective forces dominate. aip.org These models can realistically simulate how particles, influenced by their neighbors, aggregate and change the shape of the agglomerate over time. mdpi.com The parameters within these simulations, such as particle size, magnetization, and ligand properties, can be tuned to mimic real experimental conditions and guide the design of materials with specific assembled structures. mdpi.com

Example Parameters for Coarse-Grained Simulation of Magnetite Nanoparticle Self-Assembly

| Parameter | Value | Reference |

|---|---|---|

| Particle Material | Magnetite | mdpi.com |

| Magnetization (M) | 3.12 × 10⁵ A/m | mdpi.com |

| Particle Radius (r) | 25 nm | mdpi.com |

| Ligand Length (L) | 5 nm | mdpi.com |

| Hydrodynamic Radius (R) | 30 nm | mdpi.com |

| Surrounding Fluid | Hexane | mdpi.com |

Predictive Modeling of Material Performance based on Structural Features

Machine learning (ML) has emerged as a powerful tool for accelerating materials discovery and optimization. researchgate.net By training algorithms on large datasets from the literature and new experiments, ML models can uncover complex relationships between synthesis parameters and the final properties of iron oxide nanoparticles, moving beyond traditional trial-and-error approaches. researchgate.netosti.gov

Several studies have demonstrated the potential of ML to predict the physical and chemical properties of iron oxide. osti.govarxiv.org For instance, ML algorithms such as random forest, logistic regression, support vector machines, and k-nearest neighbor have been trained to predict the phase (e.g., magnetite vs. hematite) and particle size of iron oxides based on experimental conditions like precursor concentration, pH, temperature, and reaction time. osti.govarxiv.org Among these, the random forest algorithm has shown high accuracy, achieving 96% in predicting the phase and 81% in predicting the size of iron oxide particles in a test dataset. osti.govarxiv.org

Beyond structural properties, ML models can also predict functional performance. Regression trees and artificial neural networks have been used to determine the contribution of various experimental parameters to the magnetic properties of iron oxide nanoparticles. ingentaconnect.comresearchgate.net Other models have been developed to predict the flocculation behavior and stability of nanoparticle suspensions by correlating these properties with the Z-potential. researchgate.net These predictive capabilities are crucial for engineering nanoparticles with specific magnetic responses or colloidal stability for biomedical and environmental applications. ingentaconnect.comresearchgate.net

Performance of Machine Learning Models in Predicting Iron Oxide Properties

| Predicted Property | ML Algorithm | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Phase Prediction | Random Forest | Accuracy | 96% | osti.govarxiv.org |

| Size Prediction | Random Forest | Accuracy | 81% | osti.govarxiv.org |

| Soil Iron Oxide Content | Random Forest (CR-CC-Boruta-RF) | RPD (Ratio of Performance to Deviation) | 1.845 | mdpi.com |

| Soil Iron Oxide Content | Partial Least Squares Regression (Boruta-PLSR) | RPD (Ratio of Performance to Deviation) | 1.607 | mdpi.com |

Advanced Research Applications and Mechanistic Studies of Iron Oxide Black

Catalysis and Photocatalysis: Mechanisms and Performance Enhancement

Iron oxide black, encompassing materials like magnetite (Fe₃O₄) and other iron oxides, has garnered significant attention in advanced research for its catalytic and photocatalytic properties. mdpi.comrsc.org Its unique physicochemical characteristics, including a high surface area, redox activity, and tunable surface chemistry, make it a promising candidate for a variety of catalytic processes. mdpi.com

Heterogeneous Catalytic Pathways for Environmental and Organic Synthesis Reactions

This compound serves as a robust heterogeneous catalyst in a multitude of environmental and organic synthesis reactions. rsc.orgmdpi.com In organic synthesis, it has demonstrated efficacy in C-C and C-N coupling reactions, oxidation, reduction, and alkylation reactions. rsc.orgmdpi.com For instance, nano-Fe₂O₃ catalysts have been successfully used in N-alkylation, C-alkylation, and quinoline (B57606) synthesis through a hydrogen auto-transfer mechanism. rsc.org Furthermore, iron oxide nanoparticles with oxygen vacancies have been employed as catalysts for the carbonylation of aryl halides with amines or alcohols. rsc.org

In the realm of environmental remediation, heterogeneous iron-based catalysts are pivotal in Advanced Oxidation Processes (AOPs). researchgate.net These catalysts, often in the form of iron oxides, can activate hydrogen peroxide (H₂O₂), leading to the generation of highly reactive hydroxyl radicals (•OH) that can degrade a wide array of organic pollutants. mdpi.com The use of solid iron catalysts offers advantages over homogeneous systems, including easier catalyst recovery and reuse, reduced production of iron sludge, and enhanced stability across various environmental conditions. mdpi.com

The catalytic efficiency of iron oxides is influenced by several factors, including their chemical form (e.g., hematite (B75146), magnetite, maghemite), size, morphology, and nano-architecture (e.g., nanoparticles, nanocomposites, core-shell structures). rsc.orggeoscienceworld.org

Elucidation of Fenton and Photo-Fenton Reaction Mechanisms on this compound Surfaces

The Fenton reaction, a cornerstone of AOPs, involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide catalyzed by ferrous ions (Fe²⁺). acs.orgraco.cat In heterogeneous systems using this compound, this process occurs on the catalyst's surface. geoscienceworld.orgresearchgate.net The mechanism involves the reaction of H₂O₂ with iron in a solid matrix to produce highly oxidizing species. geoscienceworld.org Magnetite (Fe₃O₄) is often a particularly effective catalyst because it contains both Fe²⁺ and Fe³⁺, with the Fe²⁺ enhancing the production rate of •OH radicals. scirp.org

The photo-Fenton process enhances the efficiency of the Fenton reaction by incorporating light, typically UV or visible light. acs.orgmdpi.com This irradiation facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and promoting the continuous decomposition of H₂O₂ to form more hydroxyl radicals. acs.orgmdpi.com On the surface of this compound, the photo-Fenton mechanism can be described as a synergy between photocatalysis and the Fenton reaction. mdpi.com Photogenerated electrons from the semiconductor iron oxide can reduce Fe³⁺ to Fe²⁺, which then activates H₂O₂. mdpi.com The process can occur through both homogeneous and heterogeneous pathways. In the homogeneous route, leached iron ions from the catalyst surface drive the reaction in the solution. researchgate.net In the heterogeneous route, pollutant molecules are first adsorbed onto the iron oxide surface and are then attacked by the generated radicals. researchgate.net

The efficiency of both Fenton and photo-Fenton reactions is influenced by factors such as pH, temperature, and the presence of intermediate products. geoscienceworld.org

Design Principles for this compound Nanozymes and Their Catalytic Activities

Iron oxide nanoparticles that exhibit enzyme-like characteristics are termed "nanozymes." sci-hub.se These nanozymes, particularly those based on this compound, have been a focus of rational design to enhance their catalytic performance for various applications. rsc.orgrsc.org The design principles for these nanozymes revolve around several key factors:

Composition and Crystal Facets: The specific type of iron oxide and the exposed crystal facets significantly influence catalytic activity. nju.edu.cn

Size and Surface Area: Smaller nanoparticles generally exhibit higher catalytic activity due to their larger surface-area-to-volume ratio, which provides more active sites. acs.orgnju.edu.cn

Surface Modification: The catalytic activity of iron oxide nanozymes can be boosted by modifying their surface. For example, the introduction of amino acids like histidine can mimic the active site architecture of natural enzymes like horseradish peroxidase (HRP), enhancing substrate binding and catalytic efficiency. sci-hub.senju.edu.cn Surface modifications can also alter surface acidity and charge, influencing the adsorption and desorption of intermediates. nju.edu.cn

Mimicking Natural Enzyme Structures: A key strategy in nanozyme design is to mimic the active sites and cofactors of natural enzymes. rsc.org For instance, creating single-atom iron sites within a conductive matrix can replicate the coordination environment of metalloenzymes and improve catalytic kinetics. rsc.org

Controlling Redox Properties: The catalytic activity of many iron oxide nanozymes is rooted in the multivalent nature of iron (Fe²⁺/Fe³⁺), which facilitates redox reactions. nih.gov Design strategies often focus on modulating the electronic structure of the iron sites to optimize this redox cycling. rsc.org

These design principles are guided by both experimental results and theoretical calculations, such as density functional theory (DFT), which can help predict the catalytic activities and understand the underlying mechanisms. nju.edu.cn

Environmental Remediation: Adsorption, Transformation, and Fate in Complex Systems

This compound plays a crucial role in environmental remediation, primarily through the adsorption and transformation of various pollutants. mdpi.comresearchgate.net Its high surface area, magnetic properties, and chemical stability make it an effective material for removing contaminants from water and soil. mdpi.com

Mechanisms of Pollutant Adsorption and Complexation by this compound

This compound nanoparticles are effective adsorbents for a wide range of pollutants, including heavy metals, organic pollutants, and polycyclic aromatic hydrocarbons (PAHs). researchgate.netmdpi.com The adsorption mechanisms are multifaceted and involve a combination of physical and chemical interactions:

Electrostatic Interactions: The surface charge of iron oxide particles is pH-dependent. At pH values below the point of zero charge, the surface is positively charged and attracts anions, while at higher pH values, the surface becomes negatively charged and can bind cations. pan.plfiu.edu

Surface Complexation: Pollutants can form inner-sphere or outer-sphere complexes with the hydroxyl functional groups on the surface of iron oxides. mdpi.comscielo.org.mx Inner-sphere complexation involves the formation of direct chemical bonds, while outer-sphere complexes are held by electrostatic forces. scielo.org.mx

Van der Waals Forces: These are weak, short-range attractive forces that contribute to the physical adsorption of molecules onto the iron oxide surface. mdpi.com

Hydrophobic Interactions: These interactions are particularly important for the adsorption of nonpolar organic pollutants, such as PAHs, from aqueous environments. mdpi.com

π-π Interactions: These can occur between the aromatic rings of certain organic pollutants and the surface of the iron oxide, especially if the surface is modified with aromatic groups. mdpi.com

Ion Exchange: In some cases, contaminant ions in solution can be exchanged with ions on the surface of the iron oxide. pan.pl For instance, arsenate adsorption on certain iron oxide precipitates can involve the exchange with structural sulfate (B86663) ions. scielo.org.mx

The efficiency of adsorption is influenced by factors such as pH, temperature, the concentration of the pollutant, and the presence of other ions in the system. mdpi.commdpi.com

Redox Transformations of Contaminants Mediated by this compound

This compound can mediate the redox transformation of various environmental contaminants. mdpi.comacs.org These reactions are critical as they can alter the mobility, toxicity, and bioavailability of pollutants. d-nb.info The redox activity of iron oxide systems is often driven by the presence of both Fe(II) and Fe(III).

Surface-associated Fe(II) on iron oxides is a potent reductant for a wide range of contaminants, including nitroaromatic compounds, chlorinated solvents, and certain heavy metals. d-nb.infoacs.org The presence of the iron oxide surface significantly enhances the reductive reactivity of Fe(II) compared to dissolved Fe(II). acs.orgacs.org The exact mechanisms for this enhancement are still under investigation but are thought to involve electron transfer through the mineral structure. acs.org The rate and extent of these reductive transformations can be influenced by the particle size of the iron oxide, with smaller nanoparticles sometimes exhibiting higher reactivity. pnas.org

Conversely, iron oxides can also participate in the oxidation of contaminants. This is particularly relevant in the context of Fenton and photo-Fenton processes, as discussed earlier, where the generation of highly oxidizing hydroxyl radicals leads to the degradation of organic pollutants. researchgate.netgeoscienceworld.org Furthermore, the oxidative transformation of certain pollutants, such as arsenite (As(III)) to the less mobile and less toxic arsenate (As(V)), can occur on iron oxide surfaces, especially under aerobic conditions. fiu.edumdpi.com

The redox transformations mediated by this compound are complex and can be influenced by environmental factors such as pH, the presence of oxygen, and the presence of other minerals and organic matter. d-nb.infofrontiersin.org

Advanced Magnetic Materials: Controlling Magnetic Phenomena at the Nanoscale

This compound, particularly in its magnetite (Fe₃O₄) form, is a cornerstone of advanced magnetic materials research due to its strong magnetic properties, biocompatibility, and the ability to tune these properties at the nanoscale.

The magnetic anisotropy of this compound nanoparticles, which describes the dependence of the internal energy on the direction of magnetization, is a critical parameter that can be precisely controlled through synthesis. This control is primarily achieved by manipulating the size and shape of the nanocrystals. nih.gov

Various synthetic methods, such as hydrothermal synthesis, thermal decomposition, and co-precipitation, are employed to produce iron oxide nanoparticles with specific architectures. nih.govnih.gov For instance, a facile one-step hydrothermal approach using ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a basic aqueous solution allows for the synthesis of highly crystalline Fe₃O₄ nanoparticles with diameters tunable from 15 nm to 31 nm. nih.govacs.org By adjusting reaction parameters like precursor concentration or solvent composition, the particle size can be controlled, which in turn influences the magnetic properties. nih.govacs.org

Table 2: Synthesis Parameters for Shape-Controlled Fe₃O₄ Nanoparticles

| Desired Shape | Iron Precursor | Capping Agent/Solvent | Key Control Parameter | Reference |

|---|---|---|---|---|

| Spheres | Ferric chloride hexahydrate | Ammonium acetate (B1210297) / Ethylene (B1197577) glycol | Precursor/capping agent selection | nih.gov |

| Cubes | Ferrous sulfate heptahydrate | Potassium hydroxide (B78521) / Ethylene glycol | Low concentration of capping agent | nih.gov |

| Octahedra | Ferrous sulfate heptahydrate | Potassium hydroxide / Ethylene glycol | High concentration of capping agent | nih.gov |

| Nanocubes | Iron(III) acetylacetonate | Oleic acid / Oleylamine (B85491) | Reaction parameters (e.g., temperature, time) | researchgate.net |

When the size of this compound nanoparticles is reduced below a critical diameter (typically <20 nm), they exhibit a unique magnetic behavior known as superparamagnetism. In this state, the nanoparticles are single-domain, and their magnetic moments fluctuate rapidly due to thermal energy. jst.go.jp This fluctuation prevents them from retaining any net magnetization in the absence of an external magnetic field, a crucial property for many biomedical applications.

The transition from a stable ferromagnetic state to a thermally unstable superparamagnetic state occurs at a characteristic temperature known as the blocking temperature (Tₑ). jst.go.jp Below Tₑ, the magnetic moment is "blocked" in a specific direction by the magnetic anisotropy energy barrier. Above Tₑ, thermal energy is sufficient to overcome this barrier, allowing the magnetic moment to flip freely. uno.edu The blocking temperature is directly proportional to the nanoparticle's volume and its effective magnetic anisotropy. mdpi.comuno.edu Therefore, Tₑ increases with increasing particle size. uno.edu

To further enhance the magnetic properties of this compound for advanced applications, researchers design complex nanostructures based on the principle of exchange coupling. This phenomenon occurs at the interface between two different magnetic materials, typically a soft magnetic phase and a hard magnetic phase, leading to synergistic properties that surpass those of the individual components. aip.orgnorthwestern.edu

A common strategy is the creation of core/shell nanostructures. For example, nanoparticles with a soft magnetic Fe₃O₄ core and a hard magnetic cobalt ferrite (B1171679) (CoFe₂O₄) shell exhibit enhanced heating efficiency for magnetic hyperthermia. aip.org The exchange coupling at the core-shell interface increases the effective magnetic anisotropy and coercivity, which contributes to a higher specific absorption rate (SAR). aip.org The thickness of the shell is a critical parameter; increasing the CoFe₂O₄ shell thickness on an Fe₃O₄ core has been shown to significantly boost the SAR. aip.org

Another important manifestation of exchange coupling is the exchange bias (EB) effect, which is observed in systems containing ferromagnetic (FM) and antiferromagnetic (AFM) interfaces, such as Fe/Fe₃O₄ core/shell nanoparticles. nih.govaip.org This effect is characterized by a shift in the magnetic hysteresis loop when the material is cooled in an external magnetic field. nih.gov The exchange bias provides a way to pin the magnetization of the ferromagnetic layer and improve the thermal stability of the nanoparticles, which is valuable for applications like spintronics and high-density data storage. nih.gov The origin of the EB effect in these nanosystems is often attributed to the exchange coupling between ordered core spins and disordered surface or interface spins that can freeze into a spin-glass-like state at low temperatures. nih.govmdpi.com

Investigations into Superparamagnetic Relaxation and Blocking Temperature Dynamics

Sensing Technologies: Signal Transduction Mechanisms and Device Integration

Nanostructured this compound is an increasingly important material in the development of chemical sensors, particularly for gas detection, owing to its favorable electronic properties, high surface area, and low cost.

The fundamental principle of iron oxide-based gas sensors is a change in their electrical resistance upon exposure to a target gas. graphyonline.com Iron oxide is an n-type semiconductor, and its conductivity is highly dependent on charge carriers and surface-adsorbed species. In an air atmosphere, oxygen molecules adsorb onto the nanoparticle surface and capture free electrons from the conduction band of the iron oxide, forming chemisorbed oxygen ions (like O⁻ or O₂⁻). graphyonline.com This process creates an electron-depleted layer, known as the space-charge layer, which significantly increases the sensor's electrical resistance.

When a reducing gas (e.g., ethanol, ammonia (B1221849), carbon monoxide) is introduced, it reacts with the adsorbed oxygen ions on the sensor surface. vjs.ac.vn This reaction releases the trapped electrons back into the conduction band of the iron oxide. The increased electron concentration leads to a decrease in the width of the space-charge layer and a corresponding sharp drop in the sensor's resistance. researchgate.net This change in resistance is the measured signal, and its magnitude is proportional to the concentration of the target gas.

To enhance sensor performance, particularly sensitivity and selectivity, and to enable operation at room temperature, iron oxide nanoparticles are often integrated into heterostructures. A prominent example is the combination of Fe₃O₄ nanoparticles with reduced graphene oxide (rGO). frontiersin.orgrsc.org In an Fe₃O₄/rGO nanocomposite, p-n heterojunctions are formed at the interface between the n-type Fe₃O₄ and the p-type rGO. frontiersin.org These heterojunctions modulate the charge transfer process upon gas adsorption, leading to a synergistic effect that greatly amplifies the sensor response compared to the individual components. frontiersin.orgrsc.org For instance, an Fe₃O₄/rGO sensor showed excellent sensitivity and a fast response to nitrogen oxides (NOx) at room temperature. rsc.org Similarly, Fe₃O₄ nanoparticles decorating WSe₂ nanosheets create a p-n heterostructure with an exceptionally high and selective response to ammonia (NH₃) at room temperature. acs.org The high surface area and unique electronic properties of these nanocomposites are key to their superior sensing capabilities. acs.org

Table of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (Magnetite) | Fe₃O₄ |

| Ferrous Chloride Tetrahydrate | FeCl₂·4H₂O |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O |

| Ferric Chloride Hexahydrate | FeCl₃·6H₂O |

| Potassium Hydroxide | KOH |

| Ammonium Acetate | CH₃COONH₄ |

| Ethylene Glycol | C₂H₆O₂ |

| Oleic Acid | C₁₈H₃₄O₂ |

| Oleylamine | C₁₈H₃₇N |

| Cobalt Ferrite | CoFe₂O₄ |

| Tungsten Diselenide | WSe₂ |

| Nitrogen Oxides | NOx |

| Ammonia | NH₃ |

| Oxygen | O₂ |

| Humic Acid | Not a single formula |

Electrochemical Sensing Platforms Utilizing this compound: Principles of Detection

Electrochemical sensors based on this compound, primarily magnetite (Fe₃O₄), leverage the material's unique electronic and electrocatalytic properties to detect a range of chemical and biological analytes. nih.gov The fundamental principle of detection lies in the interaction between the target analyte and the iron oxide-modified electrode surface, which results in a measurable electrical signal, such as current or potential. mdpi.com This interaction can manifest through several mechanisms, including:

Direct Electron Transfer: In many sensing applications, iron oxide nanoparticles facilitate direct electron transfer between the electrode and the analyte. nih.gov This is crucial for detecting species that undergo redox reactions. The high surface area and conductivity of nanostructured iron oxide enhance the rate of this electron transfer, leading to a more sensitive and rapid response. researchgate.net

Electrocatalysis: Iron oxide can act as a catalyst, lowering the activation energy for the oxidation or reduction of a specific analyte. nih.gov This catalytic activity increases the reaction rate at the electrode surface, amplifying the electrochemical signal and improving the sensor's sensitivity and selectivity. This is particularly useful for detecting compounds like hydrogen peroxide and nitrofurantoin. mdpi.comcolab.ws

Adsorption and Preconcentration: The surface of iron oxide can adsorb target molecules, effectively concentrating them at the electrode surface before detection. mdpi.com This preconcentration step enhances the sensitivity of the sensor, allowing for the detection of analytes at very low concentrations. mdpi.com

Immobilization Matrix: Iron oxide nanoparticles provide a stable and biocompatible platform for immobilizing enzymes and other biorecognition elements. researchgate.net For instance, in glucose biosensors, glucose oxidase is immobilized on the iron oxide surface. The enzyme-catalyzed reaction with glucose produces a species that can be electrochemically detected, with the iron oxide facilitating efficient signal transduction. researchgate.net

The performance of these sensors is heavily influenced by the physical and chemical properties of the this compound, such as particle size, morphology, and surface chemistry. researchgate.net Nanostructured forms, like nanoparticles, are often preferred as they offer a high surface-area-to-volume ratio, which provides more active sites for reaction and interaction. researchgate.net Furthermore, the combination of iron oxide with other materials, such as carbon nanotubes or graphene, can create synergistic effects, leading to enhanced conductivity and catalytic activity. nih.gov

Design of Magneto-Optical and Optical Sensing Devices Incorporating this compound

The integration of this compound, particularly in its nanoparticle form (IONPs), into magneto-optical and optical sensing devices opens up advanced detection capabilities. These devices capitalize on the unique interaction of light with the magnetic properties of iron oxide, as well as its inherent optical characteristics.

Magneto-Optical Sensing:

Magneto-optical sensors utilize phenomena like the Faraday effect, where the plane of polarized light rotates when passing through a magnetic material subjected to an external magnetic field. researchgate.net The design of these sensors often involves:

Core-Shell Nanostructures: A common design involves creating composite nanoparticles with a magnetic iron oxide core and a shell of a plasmonic material like gold (Au). harvard.edu The surface plasmon resonance of the gold shell can significantly enhance the magneto-optical response of the iron oxide core, a phenomenon termed surface plasmon resonance-enhanced magneto-optics (SuPREMO). harvard.edu This enhancement allows for more sensitive detection of magnetic fields or changes in the magnetic properties of the nanoparticles upon interaction with a target analyte. harvard.edu

Functionalized Nanoparticles: The surface of the iron oxide nanoparticles can be functionalized with biorecognition elements (e.g., antibodies, peptides) that specifically bind to a target virus or molecule. mdpi.com This binding event can alter the local magnetic environment or the aggregation state of the nanoparticles, which can then be detected through changes in the magneto-optical signal. mdpi.com

Optical Sensing:

Optical sensors employing this compound rely on changes in optical properties such as absorbance, fluorescence, or scattering upon interaction with an analyte. Design strategies include:

Near-Infrared (NIR) Fluorescence: Iron oxide nanoparticles can be engineered to be fluorescent in the near-infrared range, which is advantageous for biological imaging due to lower tissue autofluorescence and deeper penetration. nih.gov These nanoparticles can be coated with materials like human serum albumin and conjugated with NIR dyes. Encapsulating the dye within the nanoparticle structure helps to reduce photobleaching. nih.gov When these functionalized nanoparticles bind to a target, such as cancer cells, the localized increase in fluorescence intensity can be used for detection. nih.gov

Fiber-Optic Sensors: Iron oxide nanoparticles can be coated onto the surface of optical fibers to create chemical sensors. For instance, a plastic optical fiber coated with magnetite nanoparticles can be used for sensing gases like hydrogen sulfide. researchgate.net The interaction of the gas with the iron oxide layer alters the refractive index or absorbance of the coating, which in turn modulates the light propagating through the fiber, providing a measurable signal. researchgate.net

Spectrophotometric Detection: The strong absorbance of this compound across the UV, visible, and near-infrared spectrum can be utilized for detection. scirp.org For example, in combustion analysis, the spectral emissions of iron oxides can be monitored to characterize the process. nih.gov The design of such systems involves specialized optical fibers and spectrometers capable of capturing the emission spectra in high-temperature environments. nih.gov

The performance of both magneto-optical and optical sensors is critically dependent on the controlled synthesis of iron oxide nanoparticles with specific sizes, shapes, and surface properties to ensure a reliable and reproducible response. mdpi.commdpi.com